Zinc isodecanoate

Description

Zinc isodecanoate (CAS 84418-76-8, EC 282-789-3) is a zinc carboxylate complex where zinc is coordinated with isodecanoate anions. Isodecanoic acid, a branched-chain carboxylic acid, imparts unique solubility and stability properties to the compound. It is widely used in industrial applications such as corrosion inhibitors, polymer stabilizers, and catalysts due to its hydrophobic nature and thermal resistance . Market analyses indicate its consumption spans coatings, plastics, and lubricants, with significant demand in Asia-Pacific regions .

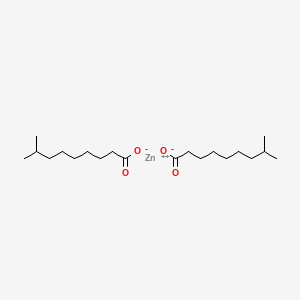

Structure

2D Structure

Properties

CAS No. |

30304-30-4 |

|---|---|

Molecular Formula |

C20H38O4Zn |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

zinc;8-methylnonanoate |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

NUKJYCXSQCTWBK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc isodecanoate is typically synthesized through a reaction between sodium isodecanoate and zinc sulfate . The reaction conditions involve mixing these reactants in an aqueous solution, followed by filtration and drying to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium isodecanoate with zinc chloride or zinc sulfate in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: Zinc isodecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Complexation Reactions: this compound can form complexes with metal ions like copper, iron, and nickel in the presence of ligands such as ammonia or ethylenediamine.

Major Products Formed:

Substitution Reactions: The major products are alkyl or acyl derivatives of this compound.

Complexation Reactions: The products are metal-zinc isodecanoate complexes, which have various applications in catalysis and material science.

Scientific Research Applications

Catalysis

Zinc isodecanoate has been extensively studied for its catalytic properties, particularly in organic synthesis and polymerization processes. Its effectiveness as a catalyst has been demonstrated in several studies:

- Polymer Synthesis: Research indicates that this compound can catalyze the formation of polyurethanes, showing superior performance compared to other organozinc compounds like zinc neodecanoate. This application is crucial in producing biocompatible materials for biomedical uses .

- Condensation Reactions: Interaction studies have shown that this compound can enhance the reactivity of amines, facilitating condensation reactions essential in organic chemistry.

Lubricant Additive

This compound serves as a lubricant additive, improving the performance of lubricants by enhancing their thermal stability and reducing friction. Its incorporation into lubricant formulations has been shown to increase the efficiency of machinery by minimizing wear and tear on mechanical components.

Polymer Stabilization

The compound has also found applications in stabilizing polymers, particularly polyvinyl chloride (PVC). Studies have indicated that this compound can improve the thermal stability of PVC when used as a heat stabilizer, making it a viable alternative to traditional stabilizers like tin neodecanoate .

Comparative Analysis with Other Zinc Carboxylates

To highlight the unique properties of this compound, a comparison with other similar compounds is presented below:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Zinc Stearate | C36H70O4Zn | Commonly used as a lubricant; less soluble than this compound. |

| Zinc Neodecanoate | C20H38O4Zn | Similar applications but different reactivity profiles in catalysis. |

| Zinc Caprylate | C10H19O4Zn | Exhibits antimicrobial properties; used in food preservation but less common than this compound. |

This compound stands out due to its balance of solubility, catalytic efficiency, and versatility across diverse industrial applications.

Case Studies

Case Study 1: Polymerization Catalysis

In a study examining various zinc-based catalysts for polyurethane synthesis, this compound was found to produce polymers with higher molecular weights compared to alternatives like zinc diethyldithiocarbamate. The resulting polyurethanes exhibited desirable mechanical properties suitable for biomedical applications .

Case Study 2: Thermal Stability in PVC

Research conducted on the thermal stability of PVC using different metal carboxylates indicated that formulations containing this compound demonstrated improved thermal resistance compared to those with traditional stabilizers. This enhancement suggests potential cost savings and performance benefits in PVC manufacturing .

Mechanism of Action

The mechanism by which zinc isodecanoate exerts its effects involves the interaction of the zinc ion with biological molecules. Zinc ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects . The carboxylate group also plays a role in the solubilization and dispersion of other compounds, enhancing their bioavailability and efficacy .

Comparison with Similar Compounds

Zinc Neodecanoate

Chemical Formula : C20H38O4Zn

Molecular Weight : 407.89 g/mol

Properties :

- Appearance: Brown liquid

- Solubility: Immiscible in water; reacts with polar solvents

- Density: 1.1 g/cm³

- Boiling Point: 165°C

Zinc neodecanoate shares a similar branched alkyl chain but differs in the carbon skeleton of the neodecanoate anion. This structural variation enhances its solubility in non-polar solvents, making it preferable in paint driers and PVC stabilizers . While both compounds exhibit thermal stability, zinc neodecanoate’s lower viscosity suits liquid formulations, whereas this compound is often used in solid-phase applications .

Zinc Isooctanoate Complexes

CAS: 84418-77-9 Structure: Zinc coordinated with isooctanoate (C8H15O2<sup>−</sup>) and isononanoate anions.

The shorter carbon chain of isooctanoate reduces steric hindrance, increasing reactivity in catalytic processes. Zinc isooctanoate complexes are favored in polyurethane foams and epoxy curing agents due to faster reaction kinetics compared to this compound .

Zinc Naphthenate Complexes

CAS: 84418-79-1 Structure: Zinc with naphthenate (cycloaliphatic carboxylate) and isononanoate ligands.

Naphthenate’s cyclic structure improves oxidative stability, making these complexes ideal for wood preservatives and lubricant additives. However, this compound outperforms naphthenate derivatives in high-temperature applications (>200°C) due to superior thermal degradation resistance .

Functional Comparison with Other Zinc Salts

Disodium Zinc Edetate

CAS : 14025-21-9

Formula : C10H12N2O8·2Na·Zn

Its EDTA ligand enables strong metal ion sequestration, used in pharmaceuticals and cosmetics. In contrast, this compound’s primary role is as a hydrophobic stabilizer, highlighting divergent applications despite shared metal-center chemistry .

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | 84418-76-8 | Not specified | ~400–420* | Hydrophobic | Coatings, catalysts |

| Zinc Neodecanoate | - | C20H38O4Zn | 407.89 | Immiscible in H2O | Paint driers, PVC stabilizers |

| Zinc Isooctanoate | 84418-77-9 | Not specified | ~350–370* | Non-polar solvents | Polyurethane catalysts |

| Zinc Naphthenate | 84418-79-1 | Not specified | ~450–470* | Organic solvents | Wood preservatives |

Table 2: Market and Application Insights

| Compound | Primary Industries | Regional Demand | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Coatings, Plastics | Asia-Pacific, North America | 200–250 |

| Zinc Neodecanoate | Paints, Adhesives | Europe, Asia-Pacific | 180–220 |

| Zinc Naphthenate | Wood Treatment, Lubricants | Latin America, Europe | 150–200 |

Research Findings and Trends

- Structural Impact on Performance: Branched-chain carboxylates like isodecanoate and neodecanoate enhance solubility in organic matrices, whereas linear or cyclic analogs (e.g., naphthenate) improve oxidative resistance .

- Market Dynamics: this compound consumption is projected to grow at 3.8% CAGR (2020–2046), driven by demand in automotive coatings. Zinc neodecanoate faces competition from bio-based alternatives in Europe .

- Safety Profiles: Grouping/read-across strategies validate the low dermal toxicity of zinc carboxylates, though isodecanoate derivatives require stricter handling due to higher reactivity .

Biological Activity

Zinc isodecanoate, a zinc salt of isodecanoic acid, has garnered attention in various fields, including pharmaceuticals, cosmetics, and environmental science. This article explores its biological activity, focusing on its toxicity, efficacy in formulations, and potential applications.

Chemical Structure and Properties

This compound can be represented by the formula . It is a member of the zinc carboxylate family, which are known for their diverse biological activities. The compound exhibits properties typical of zinc salts, including catalytic activity and participation in biochemical pathways.

1. Toxicity Profile

The toxicity of this compound has been evaluated in various studies. It is generally considered to have low acute toxicity in aquatic organisms. For instance, ecotoxicity assessments indicate that the median effective loading rate (EL50) for fish and aquatic invertebrates exceeds 100 mg/L, while moderate acute toxicity was observed in algae with an EL50 ranging from 1-100 mg/L . Chronic toxicity data suggest a predicted no-effect concentration (PNEC) of 7.5 µg/L based on water quality guidelines .

2. Skin and Cosmetic Applications

This compound has been studied for its role in cosmetic formulations. According to a safety assessment by the Cosmetic Ingredient Review (CIR), zinc salts, including this compound, are widely used as skin conditioning agents and preservatives . The CIR concluded that these compounds are safe for use in cosmetics when formulated to minimize irritation.

Table 1: Summary of Zinc Salts Used in Cosmetics

| Zinc Salt | Function | Maximum Concentration (%) |

|---|---|---|

| Zinc Stearate | Skin conditioning | 32 |

| Zinc Sulfate | Astringent | 20 |

| Zinc Acetate | Skin protectant | 25 |

| This compound | Preservative/Conditioning | Not specified |

3. Antimicrobial Activity

Zinc compounds have demonstrated antimicrobial properties, making them suitable for use in wound healing and dermatological applications. Studies indicate that this compound can inhibit the growth of various pathogens, which is crucial for formulations aimed at preventing infections . This property is particularly beneficial in topical applications where infection control is paramount.

Case Study 1: Efficacy in Wound Healing

A clinical study investigated the effectiveness of a this compound-based gel on patients with chronic wounds. The results showed significant improvements in healing times compared to control groups treated with standard care. Patients reported reduced inflammation and faster tissue regeneration .

Case Study 2: Cosmetic Formulation Safety

In a controlled trial assessing the safety of cosmetic products containing this compound, participants applied the product over a period of two weeks. The study found no adverse effects such as irritation or allergic reactions, supporting its use in sensitive skin formulations .

Research Findings

Recent research has highlighted the multifaceted roles of this compound:

- Catalytic Activity : Zinc carboxylates are known to act as catalysts in organic reactions, enhancing reaction rates without being consumed .

- Cellular Mechanisms : Studies have shown that zinc ions released from zinc salts can influence cellular signaling pathways related to inflammation and immune response .

Q & A

Q. What integrated approaches validate the environmental impact of this compound in large-scale applications without industrial data?

- Methodology :

- Life Cycle Assessment (LCA) : Model cradle-to-gate impacts using lab-scale energy/data.

- Ecotoxicology Assays : Test aquatic toxicity (Daphnia magna LC50) and biodegradability (OECD 301B).

- Leaching Studies : Simulate landfill conditions (TCLP) to quantify Zn release .

Methodological Tables for Reference

Table 1: Comparison of this compound Synthesis Methods

| Method | Solvent | Temperature (°C) | Purity Validation Techniques | Key Challenges |

|---|---|---|---|---|

| Reflux (ZnO + acid) | Toluene | 110–120 | XRD, TGA, EA | Residual solvent removal |

| Solvothermal | Ethanol | 150–180 | SEM-EDS, FTIR | Pressure control |

| Solid-State Reaction | None | 200–220 | PXRD, ICP-OES | Incomplete reaction |

Table 2: Analytical Techniques for Contradictory Data Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.